Obestatin(11-23)mouse, rat
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Overview
Description
Obestatin(11-23)mouse, rat is a polypeptide derived from the preproghrelin gene. It consists of 23 amino acids and is known for its role in regulating energy balance and suppressing appetite in rodents . This peptide was first identified in the gastric mucosa of rats and has since been studied for its various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Obestatin(11-23)mouse, rat is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: of the crude peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing preparative HPLC systems to obtain high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Obestatin(11-23)mouse, rat can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, which can have altered biological activities .
Scientific Research Applications
Obestatin(11-23)mouse, rat has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite, energy balance, and gastrointestinal motility.
Medicine: Explored for its potential therapeutic effects in conditions like obesity, diabetes, and metabolic disorders.
Mechanism of Action
Obestatin(11-23)mouse, rat exerts its effects by binding to specific receptors in the body. Initially, it was thought to activate G-protein-coupled receptor 39 (GPR39), but this has been debated. It may also interact with glucagon-like peptide 1 receptor (GLP-1R). The peptide influences various molecular pathways, including those involved in appetite regulation, insulin sensitivity, and lipid metabolism. It increases phosphorylation of AKT and AMPK and enhances sirtuin 1 (SIRT1) protein levels, contributing to its metabolic effects .
Comparison with Similar Compounds
Obestatin(11-23)mouse, rat is unique compared to other peptides derived from the preproghrelin gene, such as ghrelin. While ghrelin stimulates appetite and promotes weight gain, obestatin has the opposite effect, suppressing appetite and reducing body weight. Other similar compounds include:
Ghrelin: An orexigenic peptide that increases food intake and body weight.
Peptide YY (PYY): A peptide that reduces appetite and inhibits gastric motility.
Glucagon-like peptide 1 (GLP-1): A peptide that enhances insulin secretion and inhibits glucagon release.
This compound stands out due to its specific sequence and unique physiological effects, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C61H98N22O18 |
---|---|
Molecular Weight |
1427.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C61H98N22O18/c1-29(2)20-36(62)53(94)83-44(27-84)55(96)72-25-48(89)74-31(5)51(92)77-38(13-16-45(63)86)58(99)81-42(22-33-9-11-35(85)12-10-33)60(101)79-39(14-17-46(64)87)57(98)78-40(15-18-47(65)88)59(100)82-43(23-34-24-69-28-73-34)54(95)71-26-49(90)76-37(8-7-19-70-61(67)68)56(97)75-32(6)52(93)80-41(50(66)91)21-30(3)4/h9-12,24,28-32,36-44,84-85H,7-8,13-23,25-27,62H2,1-6H3,(H2,63,86)(H2,64,87)(H2,65,88)(H2,66,91)(H,69,73)(H,71,95)(H,72,96)(H,74,89)(H,75,97)(H,76,90)(H,77,92)(H,78,98)(H,79,101)(H,80,93)(H,81,99)(H,82,100)(H,83,94)(H4,67,68,70)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
NDWBQTKASKXOCL-MGFBIKGDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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